![molecular formula C20H18N4O2 B5501999 methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)

methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

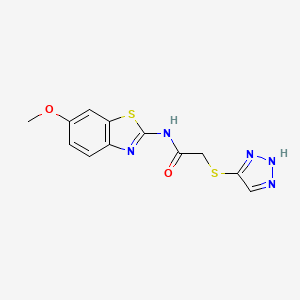

The synthesis of quinoxaline derivatives, such as the compound , often involves the oxidative coupling of diketones (or ketoesters) with diamines or their derivatives. An example relevant to the synthesis of similar compounds involves the direct synthesis of pyrrolo[1,2-α]quinoxaline via oxidative coupling between methyl arene and 1-(2-aminophenyl) pyrroles, highlighting the versatility and adaptability of synthetic routes in accessing the quinoxaline core structure (Ahn et al., 2021).

Molecular Structure Analysis

Quinoxaline derivatives exhibit a wide range of molecular interactions due to their conjugated system and potential for hydrogen bonding, which can significantly affect their physical and chemical properties. Studies have shown that these compounds can form π-π interactions, influencing their aggregation and solid-state behavior. For example, pyrrolo[2,3-b]quinoxaline derivatives with specific substituents have been shown to exhibit distinct optical properties due to these interactions (Goszczycki et al., 2017).

Aplicaciones Científicas De Investigación

Heterocyclic Amines and Cancer Research

Heterocyclic amines (HAs) like methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate are notable for their formation during the cooking process of meats and fish. These substances are potent mutagens and carcinogens in laboratory animals. Research focused on assessing the cancer risk posed by HAs in the diet has estimated average intakes based on concentrations found in cooked foods and dietary surveys. Such studies are crucial for understanding the carcinogenic potential of HAs, including quinoxaline derivatives, and their impact on human health (Layton et al., 1995).

Synthetic Applications in Medicinal Chemistry

Quinoxaline derivatives are a focal point in the synthesis of novel compounds with potential medicinal applications. For instance, the one-pot synthesis of structurally diverse pyrrolo[3,4-c]quinoline-1-one derivatives through a three-component cascade reaction highlights the versatility of quinoxaline derivatives in generating compounds that could be useful for diversity-oriented synthesis. Such synthetic approaches pave the way for the discovery of new drugs and therapeutic agents (Yu et al., 2015).

Metabolic Activation and Carcinogenicity

The metabolic activation of carcinogenic heterocyclic aromatic amines, including quinoxaline derivatives, has been studied to understand their transformation into compounds that bind to DNA and potentially initiate cancer. Research comparing the activation of these compounds in human liver and colon with that in rodents has revealed differences in metabolite profiles, suggesting variations in susceptibility to carcinogenic effects across species. This research is critical for evaluating the risks associated with exposure to HAs and developing strategies to mitigate these risks (Turesky et al., 1991).

Propiedades

IUPAC Name |

methyl 2-amino-1-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-11-8-9-13(10-12(11)2)24-18(21)16(20(25)26-3)17-19(24)23-15-7-5-4-6-14(15)22-17/h4-10H,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAMPHJGWJFGRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)

![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)

![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)

![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)

![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)

![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)

![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)

![(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)